25I-NBMD (hydrochloride)
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Overview
Description
25I-NBMD (hydrochloride) is a derivative of the phenethylamine hallucinogen 2C-I, discovered in 2006 by a team at Purdue University led by David Nichols . It is characterized by the addition of a methylenedioxy-benzyl group to the amine, which increases its affinity and activity at the serotonin receptor 5-HT2A . This compound acts as a potent partial agonist for the 5-HT2A receptor with a Ki of 0.049 nM .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 25I-NBMD (hydrochloride) involves the addition of a methylenedioxy-benzyl group to the amine of the phenethylamine hallucinogen 2C-I . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups, as well as purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of 25I-NBMD (hydrochloride) would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure the purity and consistency of the final product. The production process would also need to comply with regulatory requirements for the handling and disposal of hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions: 25I-NBMD (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols. Substitution reactions may result in the formation of new derivatives with different functional groups.
Scientific Research Applications
25I-NBMD (hydrochloride) has several scientific research applications, including:
Mechanism of Action
25I-NBMD (hydrochloride) exerts its effects by acting as a potent partial agonist for the 5-HT2A receptor . This receptor is a subtype of the serotonin receptor, which plays a key role in regulating mood, cognition, and perception. By binding to and activating the 5-HT2A receptor, 25I-NBMD (hydrochloride) can induce hallucinogenic effects. The molecular targets and pathways involved include the modulation of serotonin levels and the activation of downstream signaling pathways that influence neuronal activity .
Comparison with Similar Compounds
25I-NBOMe: Another derivative of the phenethylamine hallucinogen 2C-I, known for its potent hallucinogenic effects.
25B-NBMD: A similar compound with a bromine atom instead of an iodine atom, used in molecular dynamics studies.
25C-NBOMe: A compound with a chlorine atom, also known for its hallucinogenic properties.
Uniqueness of 25I-NBMD (Hydrochloride): 25I-NBMD (hydrochloride) is unique due to its high affinity and activity at the 5-HT2A receptor, which makes it a valuable tool for studying the interactions of serotonin receptors with hallucinogenic compounds . Its specific chemical structure, characterized by the addition of a methylenedioxy-benzyl group, distinguishes it from other similar compounds and contributes to its potent effects .
Properties
IUPAC Name |
N-(1,3-benzodioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20INO4.ClH/c1-21-16-9-14(19)17(22-2)8-12(16)6-7-20-10-13-4-3-5-15-18(13)24-11-23-15;/h3-5,8-9,20H,6-7,10-11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMOLNYYXDCGFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCNCC2=C3C(=CC=C2)OCO3)OC)I.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClINO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1539266-14-2 |
Source
|
Record name | 25I-Nbmd hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25I-NBMD HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q6FBE3EOC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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